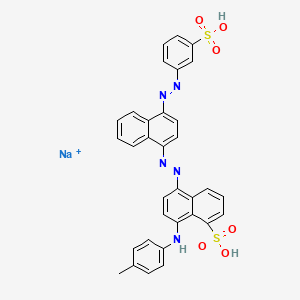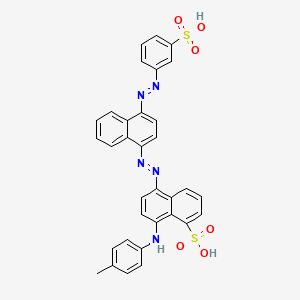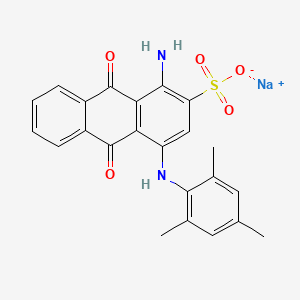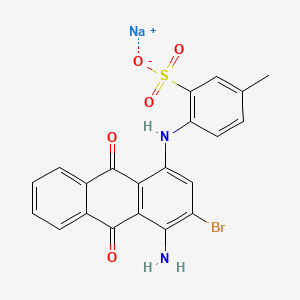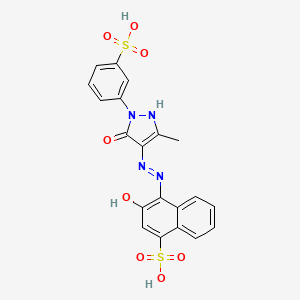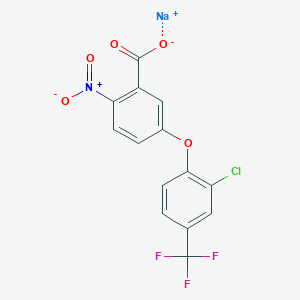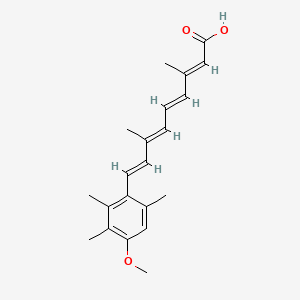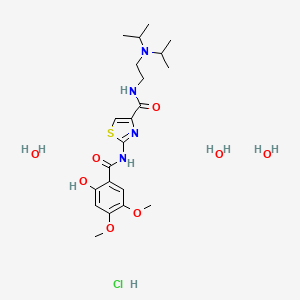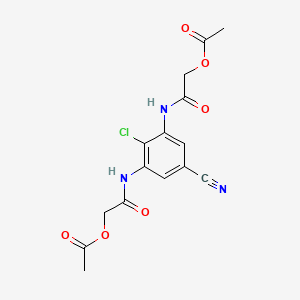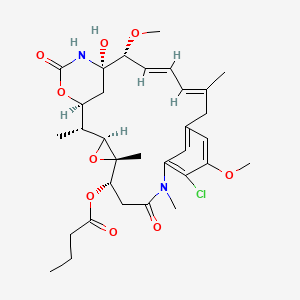
Maytansinol butyrate
描述
Maytansinol is a valuable precursor for the preparation of maytansine derivatives (known as maytansinoids). It inhibits microtubule assembly and induces microtubule disassembly in vitro . It disrupts the mitotic spindle and prevents mitotic exit in Drosophila .
Molecular Structure Analysis
The molecular structure of maytansinol butyrate is complex and involves various chemical bonds and interactions . The exact molecular structure is not available in the search results.
Chemical Reactions Analysis
Maytansinol undergoes acylation reactions to produce a series of derivatives with novel modifications of the maytansine scaffold .
科学研究应用
Novel Analogs from Actinosynnema Pretiosum
Maytansinol butyrate, as part of the ansamitocin family, is derived from Actinosynnema pretiosum. Two novel ansamitocin analogs, including a compound closely related to maytansinol butyrate, were isolated and identified, contributing to the understanding of natural product chemistry and the diversity of this compound class (Mao et al., 2013).
Antibiotic and Cytotoxic Activities
Maytansinoids, including maytansinol butyrate, are known for their significant antibiotic activities and high cytotoxicity. Their presence in plants like Putterlickia pyracantha and the study of their distribution within the plant tissues provide valuable insights into their ecological roles and biosynthetic pathways, which could have implications for cancer treatment (Eckelmann et al., 2016).
Targeted Cancer Treatment
Maytansinol butyrate's potential in targeted cancer therapy has been explored due to its potency in vitro. New maytansinoids, with slight structural variations, have shown even higher potency than maytansine itself, suggesting their relevance in developing targeted therapies using monoclonal antibodies (Widdison et al., 2006).
Enhancing Immunotherapy for Cancer
Short-chain fatty acids like butyrate have shown to enhance the anti-tumor activity of cytotoxic T lymphocytes and chimeric antigen receptor (CAR) T cells. This is achieved through metabolic and epigenetic reprogramming, suggesting that compounds like maytansinol butyrate could be beneficial in the context of cellular cancer immunotherapy (Luu et al., 2021).
Microtubule Dynamics in Cancer Therapy
Maytansinol butyrate and its derivatives play a crucial role in suppressing microtubule dynamics, a key process in cancer cell division and growth. Research into long-chain derivatives and conjugates of maytansinoids highlights their potential as cytotoxins and chemical probes for studying tubulin dynamics, crucial for cancer therapy (Boiarska et al., 2022).
Implications for Gut Health and Animal Production
Studies on butyrate, closely related to maytansinol butyrate, reveal its multiple effects on gut health and animal production. Butyrate improves nutrient digestibility, modifies intestinal microbiota, and enhances epithelial integrity, providing insights into its potential applications in human nutrition and animal husbandry (Bedford & Gong, 2017).
Epigenetic Effects of Butyrate
Butyrate's role in epigenetic regulation of gene expression through histone deacetylase inhibition has implications for the treatment of various diseases, including genetic/metabolic conditions and neurological disorders. This suggests potential therapeutic applications for maytansinol butyrate derivatives in human medicine (Canani et al., 2012).
安全和危害
未来方向
属性
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-8-10-27(37)43-25-16-26(36)35(5)21-14-20(15-22(40-6)28(21)33)13-18(2)11-9-12-24(41-7)32(39)17-23(42-30(38)34-32)19(3)29-31(25,4)44-29/h9,11-12,14-15,19,23-25,29,39H,8,10,13,16-17H2,1-7H3,(H,34,38)/b12-9+,18-11+/t19-,23+,24-,25+,29+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHTIAFMSHJLG-BYXOJEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maytansinol butyrate | |
CAS RN |
66547-09-9 | |
| Record name | Maytansinol butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066547099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-De(acetylmethylamino)-2'-methylmaytansine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




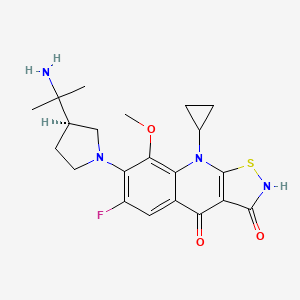
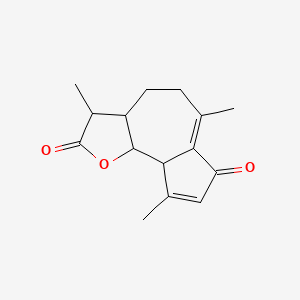
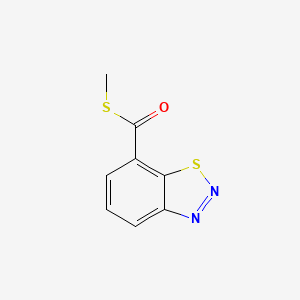
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
